molecular formula C8H12N2 B1592338 1-(Pyridin-3-yl)propan-1-amine CAS No. 60289-67-0

1-(Pyridin-3-yl)propan-1-amine

Cat. No.: B1592338
CAS No.: 60289-67-0
M. Wt: 136.19 g/mol
InChI Key: VQGKOCARCUCUMC-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)propan-1-amine is an organic compound that belongs to the class of amines It consists of a pyridine ring attached to a propylamine chain

Mechanism of Action

Target of Action

It is known that this compound is used in various organic synthesis transformations .

Mode of Action

1-(Pyridin-3-yl)propan-1-amine is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine . This suggests that this compound may interact with its targets through nucleophilic cyclization.

Biochemical Pathways

The compound’s role in the synthesis of pocket porphyrins suggests it may influence pathways related to porphyrin metabolism.

Pharmacokinetics

It is generally recommended that the compound be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that it may be sensitive to environmental conditions that could affect its bioavailability.

Result of Action

Its use in the synthesis of pocket porphyrins suggests that it may have a role in the formation of these complex organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating that temperature and exposure to oxygen may affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

1-(Pyridin-3-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, and van der Waals forces, which facilitate the compound’s role in biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes and proteins, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis . Additionally, it may impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes and proteins, altering their activity and function. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . These interactions are often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s involvement in metabolic pathways is crucial for understanding its overall biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on various tissues and organs.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interactions with target biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with propylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, catalytic processes may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can achieve reduction.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of amides or nitriles.

    Reduction: Conversion to piperidine derivatives.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

1-(Pyridin-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)propan-1-amine
  • 1-(Pyridin-4-yl)propan-1-amine
  • 3-(Pyrrolidin-1-yl)propan-1-amine

Comparison: 1-(Pyridin-3-yl)propan-1-amine is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-pyridin-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGKOCARCUCUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600119
Record name 1-(Pyridin-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60289-67-0
Record name α-Ethyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60289-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridin-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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